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molecular formula C8H11NO2 B133145 3,5-Dimethoxyaniline CAS No. 10272-07-8

3,5-Dimethoxyaniline

Cat. No. B133145
M. Wt: 153.18 g/mol
InChI Key: WNRGWPVJGDABME-UHFFFAOYSA-N
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Patent
US09434697B2

Procedure details

Acetic anhydride (6.5 mL) was added slowly to a stirred solution of 3,5-dimethoxy aniline (10 g, 65.359 mmol) in toluene (50 mL) under argon atmosphere at room temperature and resulting reaction mixture was stirred for 15 h. After completion of the reaction, reaction was diluted with Hexane and resulted precipitate was collected by filtration and dried under vacuum to afford the title compound (12.5 g, 98% of yield) as a off-white solid. 1HNMR (CDCl3, 300 MHz): δ 7.38 (s, 1H), 6.75 (d, 2H), 6.23 (s, 1H), 3.76 (s, 6H), 2.15 (s, 3H); MS (ESI): 196.1 [M+H]+.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH3:8][O:9][C:10]1[CH:11]=[C:12]([CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1)[NH2:13]>C1(C)C=CC=CC=1.CCCCCC>[CH3:18][O:17][C:15]1[CH:14]=[C:12]([NH:13][C:1](=[O:3])[CH3:2])[CH:11]=[C:10]([O:9][CH3:8])[CH:16]=1

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, reaction
CUSTOM
Type
CUSTOM
Details
resulted precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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